Cyanine-3 Cyclopamine Potassium Salt
Description
Properties
Molecular Formula |
C₆₀H₈₁KN₄O₉S₂ |
|---|---|
Molecular Weight |
1105.54 |
Synonyms |
Cy-3-Cyclopamine Potassium Salt; |
Origin of Product |
United States |
Molecular Architecture and Design Principles for Research Applications
Structural Basis of Cyanine-3 as a Fluorescent Chromophore
Cyanine-3 (Cy3) is a member of the cyanine (B1664457) family of synthetic polymethine dyes. wikipedia.org Its function as a fluorescent chromophore is rooted in its distinct chemical structure, which features two nitrogen-containing heterocyclic rings (typically indolenine) joined by a polymethine chain. wikipedia.orglumiprobe.com This system of conjugated double bonds is responsible for the molecule's ability to absorb and emit light. wikipedia.org
The length of the polymethine bridge is a key determinant of the dye's spectral properties; for Cy3, the chain length results in fluorescence in the yellow-greenish part of the visible spectrum. wikipedia.orglumiprobe.com Key characteristics of Cy3 include a high molar extinction coefficient, meaning it absorbs light very efficiently, and a good fluorescence quantum yield, which contributes to its brightness. alfa-chemistry.comresearchgate.net These properties make it an excellent choice for labeling biomolecules. wikipedia.orgalfa-chemistry.com Furthermore, Cy3 exhibits strong photostability and its fluorescence is relatively stable across a broad pH range, adding to its versatility in various experimental conditions. alfa-chemistry.com For conjugation to other molecules, Cy3 is often functionalized with a reactive group, such as an N-hydroxysuccinimide (NHS) ester, which can form a stable covalent bond with primary amine groups. interchim.fraatbio.com
Physicochemical Properties of Cyanine-3 (Cy3)
| Property | Value |
|---|---|
| Excitation Maximum (λex) | ~550-555 nm wikipedia.orgalfa-chemistry.commedchemexpress.com |
| Emission Maximum (λem) | ~568-570 nm wikipedia.orgalfa-chemistry.commedchemexpress.com |
| Molar Extinction Coefficient | ~150,000 L·mol⁻¹·cm⁻¹ researchgate.netibiantech.com |
| Fluorescence Quantum Yield | ~0.09 - 0.31 ibiantech.comacs.org |
| Common Reactive Form | NHS Ester interchim.fraatbio.com |
Cyclopamine (B1684311): A Steroidal Alkaloid as a Hedgehog Pathway Inhibitor
Cyclopamine is a naturally occurring steroidal alkaloid originally isolated from the corn lily, Veratrum californicum. aphios.comwikipedia.orgnih.gov Its discovery was linked to observations of cyclopia in lambs born to ewes that had grazed on the plant. aphios.comwikipedia.org Structurally, cyclopamine is a C-nor-D-homo steroid characterized by a fused furanopiperidine ring system. nii.ac.jp
In molecular and cellular biology, cyclopamine is recognized for its specific ability to inhibit the Hedgehog (Hh) signaling pathway. aphios.comnih.govnih.gov The Hh pathway is a crucial regulator of embryonic development and its aberrant activation is implicated in the formation of various cancers. aphios.comnih.govcancer-research-network.com Cyclopamine exerts its inhibitory effect by binding directly to Smoothened (Smo), a G-protein-coupled-like receptor that is a central component of the Hh pathway. nih.govcancer-research-network.com In the absence of the Hedgehog ligand, the receptor Patched (Ptch) suppresses Smo activity. nih.govcancer-research-network.com When Hedgehog binds to Ptch, this suppression is lifted, allowing Smo to signal downstream. cancer-research-network.commedchemexpress.com Cyclopamine's binding to the heptahelical bundle of Smo prevents its activation, effectively blocking the entire downstream signaling cascade. nih.gov This makes cyclopamine a valuable tool for studying Hh-dependent processes and for investigating potential therapeutic strategies in cancers with overactive Hh signaling. aphios.comnih.gov
Properties of Cyclopamine
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₄₁NO₂ nih.gov |
| Chemical Class | Steroidal Alkaloid wikipedia.orgnih.gov |
| Biological Target | Smoothened (Smo) Receptor nih.govcancer-research-network.com |
| Mechanism of Action | Hedgehog Pathway Antagonist cancer-research-network.commedchemexpress.com |
| Natural Source | Veratrum californicum (Corn Lily) aphios.comnih.gov |
Design and Functional Implications of the Cyanine-3 Cyclopamine Conjugate
The conjugation of Cyanine-3 to cyclopamine creates a fluorescent probe designed to visualize and track the activity or localization of the inhibitor. The rationale behind this design is to leverage the potent and specific inhibitory action of cyclopamine on the Hedgehog pathway and the bright, stable fluorescence of Cy3 for detection. alfa-chemistry.comnih.gov This allows researchers to monitor biological processes where the Hh pathway is active. nih.govplos.orggentarget.com
The chemical synthesis of such a conjugate typically involves creating a covalent bond between the two molecules. A common strategy is to use an amine-reactive version of Cy3, such as Cyanine3 NHS ester. aatbio.comibiantech.com Cyclopamine possesses a secondary amine within its piperidine (B6355638) ring structure, which can serve as a nucleophile to react with the NHS ester of Cy3. interchim.frwikipedia.org This reaction forms a stable amide bond, permanently linking the fluorophore to the inhibitor. interchim.fr
The functional implication of this molecular design is the creation of a powerful research tool for cell biology and cancer research. The Cyanine-3 Cyclopamine conjugate enables researchers to:
Visualize Target Engagement: Directly observe the binding of cyclopamine to cells expressing the Smoothened receptor. nih.gov
Track Inhibitor Distribution: Monitor the uptake and subcellular localization of cyclopamine in live or fixed cells using fluorescence microscopy. nih.gov
Identify Hh-Responsive Cells: Selectively label and identify cell populations where the Hedgehog pathway is active and therefore susceptible to cyclopamine. This can be quantified using techniques like flow cytometry. nih.gov
Facilitate High-Throughput Screening: The fluorescent signal can be used in automated imaging systems to screen for factors that modulate the Hh pathway. gentarget.com
By tagging the inhibitor with a fluorescent dye, the conjugate provides a visual readout of the inhibitor's location, which can be correlated with its biological effects on the Hedgehog signaling pathway. nih.govplos.org
Role of Potassium Salt Counterion in Compound Formulation for Research Applications
The inclusion of a potassium salt counterion in the formulation of the Cyanine-3 Cyclopamine conjugate serves a critical purpose in enhancing its utility for research. Many complex organic molecules, including fluorescent dyes and their conjugates, have poor solubility in aqueous solutions like cell culture media or physiological buffers. lumiprobe.comlumiprobe.com
Forming a salt is a standard chemical strategy to improve the aqueous solubility and stability of a compound. wikipedia.org In this case, the potassium (K⁺) ion acts as a counterion to a negatively charged group on the conjugate, which is often a sulfonate group (SO₃⁻) intentionally included in the structure of the Cy3 dye to increase its water solubility (sulfo-Cy3). wikipedia.orglumiprobe.com
The key roles of the potassium salt form include:
Enhanced Solubility: The salt form is generally much more soluble in water and polar solvents than the free acid form, which prevents the compound from precipitating out of solution during experiments. lumiprobe.comkpluss.com
Improved Handling: A crystalline salt is often easier to handle, weigh, and dissolve accurately compared to a non-salt organic compound. wikipedia.org
Physiological Compatibility: Potassium is the primary intracellular cation and is abundant in biological systems, making it a physiologically compatible counterion for compounds used in cell-based assays or in vivo studies. drugbank.comwikipedia.org
Therefore, the potassium salt formulation is not part of the active mechanism but is a crucial design feature that ensures the compound can be reliably prepared in solution and delivered to a biological system for research applications. kpluss.comkpluss.com
Mechanisms of Action in Research Contexts
Photophysical Mechanisms of Cyanine-3 Fluorescence
Cyanine-3 (Cy3) is a synthetic fluorescent dye belonging to the cyanine (B1664457) family, widely utilized in biomedical imaging and molecular biology. nih.govalfa-chemistry.com Its fluorescence is governed by the photophysical properties inherent to its molecular structure, which features a polymethine chain connecting two nitrogen-containing heterocyclic rings. nih.gov The core mechanism of its fluorescence involves the absorption of light energy by its conjugated π-electron system, which elevates an electron from the ground state (S₀) to an excited singlet state (S₁). The subsequent return of the electron to the ground state results in the emission of a photon, observed as fluorescence.
The key photophysical characteristics of Cyanine-3 are its excitation and emission maxima, which are approximately 550 nm and 570 nm, respectively, placing its fluorescence in the yellow-green region of the visible spectrum. nih.govnih.gov Several factors can influence the fluorescence quantum yield and lifetime of Cy3. The rigidity of the dye's environment plays a significant role; a more rigid environment can limit non-radiative decay pathways, such as trans-cis isomerization of the polymethine chain, thereby increasing fluorescence intensity. researchgate.net Conversely, when conjugated to molecules like DNA, the fluorescence decay of Cy3 can become more complex and multiexponential. nih.govnih.gov For instance, the fluorescence lifetime of Cy3 is substantially longer when attached to single-stranded DNA compared to the free dye in solution, a phenomenon attributed to interactions with the DNA that restrict the dye's rotational freedom. nih.govnih.govnih.gov
The photostability of Cy3, or its resistance to photobleaching, is another critical property for imaging applications, allowing for prolonged observation periods. nih.gov Furthermore, its chemical structure can be modified with various reactive groups to enable covalent attachment to a wide range of biomolecules, including proteins and small molecules, without completely compromising its fluorescent capabilities. nih.govalfa-chemistry.com
Table 1: Photophysical Properties of Cyanine-3
| Property | Description |
|---|---|
| Excitation Maximum | ~550 nm nih.govnih.gov |
| Emission Maximum | ~570 nm nih.govnih.gov |
| Quantum Yield | High, ensuring strong fluorescence intensity. nih.gov |
| Photostability | Exhibits strong resistance to photobleaching. nih.gov |
| Environmental Sensitivity | Fluorescence is influenced by the rigidity of its microenvironment. researchgate.net |
| pH Tolerance | Remains fluorescent across a broad pH range. nih.gov |
Molecular Mechanism of Cyclopamine (B1684311) as a Smoothened Antagonist
Cyclopamine is a naturally occurring steroidal alkaloid originally isolated from the corn lily Veratrum californicum. nih.gov It is a potent and specific inhibitor of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and in the progression of certain cancers. alfa-chemistry.comnih.govnih.gov The primary molecular target of cyclopamine is the G-protein coupled receptor-like protein, Smoothened (Smo). nih.govpsu.edu
In the canonical Hedgehog signaling pathway, the transmembrane receptor Patched (Ptc) tonically inhibits the activity of Smo in the absence of a Hedgehog ligand (such as Sonic Hedgehog, Shh). nih.gov When Shh binds to Ptc, the inhibition on Smo is relieved, allowing Smo to become active and initiate a downstream signaling cascade that ultimately leads to the activation of Gli transcription factors and the expression of Hh target genes. nih.gov
Cyclopamine exerts its inhibitory effect by directly binding to the Smoothened protein. psu.edu Specifically, studies utilizing photoaffinity and fluorescent derivatives of cyclopamine have demonstrated that it binds to the heptahelical bundle of Smo. psu.edu This binding event is thought to induce a conformational change in Smo that mimics the conformation it adopts when being inhibited by Ptc. By locking Smo in an inactive state, cyclopamine effectively blocks the downstream signaling cascade, even in the presence of Hh ligand or in cancer cells with mutations that inactivate Ptc. nih.gov
Interplay between Fluorescent Tagging and Biological Activity in the Conjugate
The creation of a conjugate like Cyanine-3 Cyclopamine Potassium Salt is intended to combine the visualization capabilities of a fluorophore with the specific biological activity of a small molecule inhibitor. A critical consideration in the design of such probes is the extent to which the fluorescent tag interferes with the biological function of the parent molecule.
The attachment of a bulky fluorophore like Cyanine-3 to cyclopamine can potentially alter its physicochemical properties, including its solubility, cell permeability, and, most importantly, its binding affinity for Smoothened. nih.gov However, studies with fluorescently labeled cyclopamine analogues have shown that it is possible to retain biological activity. For example, a BODIPY-cyclopamine derivative was shown to specifically bind to cells expressing Smoothened, and this binding could be competitively inhibited by an unlabeled cyclopamine analogue (KAAD-cyclopamine). nih.gov This indicates that the fluorescent tag did not completely abrogate the ability of cyclopamine to interact with its target.
The specific point of attachment of the Cyanine-3 dye to the cyclopamine molecule is a crucial determinant of the resulting conjugate's activity. The synthesis of such probes must strategically place the fluorophore at a position that does not sterically hinder the key interactions between cyclopamine and the Smoothened binding pocket. psu.edu Research on other bioactive small molecules has demonstrated that conjugating a bulky group at a site not essential for target binding can preserve the molecule's inhibitory capacity. psu.edu
While the fluorescent tag allows for the visualization and tracking of the molecule, it can also influence the photophysical properties of the dye itself. The local microenvironment around the bound conjugate can affect the quantum yield and lifetime of the Cyanine-3 fluorescence. researchgate.net Furthermore, the degree of labeling can impact both the fluorescence intensity (due to self-quenching) and the affinity of the labeled molecule for its target. nih.gov In the context of this compound, this means that the fluorescent signal could potentially be modulated upon binding to Smoothened, a phenomenon that could be exploited in certain experimental designs. The development of such fluorescent probes provides invaluable tools for studying the subcellular localization of drug targets and the dynamics of drug-target interactions in living cells. psu.edu
Methodologies for Synthesis and Conjugation in Research
Synthetic Routes and Derivatization of Cyclopamine (B1684311) for Probe Development
Cyclopamine is a steroidal alkaloid that inhibits the Hedgehog signaling pathway by binding directly to the Smoothened (Smo) protein. nih.govnih.govreprocell.com To develop a fluorescent probe like Cy3-cyclopamine, the native cyclopamine structure must be chemically modified to introduce a functional group suitable for conjugation, a process known as derivatization. This modification must be carefully designed to avoid disrupting the parts of the molecule essential for its biological activity. nih.gov
Research has shown that cyclopamine's inhibitory activity is retained even with certain structural modifications, allowing for the creation of analogs and derivatives. beilstein-journals.orgnih.govacs.org
Site of Derivatization : The cyclopamine molecule has several potential sites for modification. The 3-hydroxyl group is a common target for derivatization. For instance, researchers have developed synthetic protocols to construct libraries of carbohydrate-cyclopamine conjugates, demonstrating that this position is amenable to modification. nih.gov Another approach involves modifying the A/B-ring system, such as converting the homoallylic alcohol to a conjugated ketone, which can lead to analogs with improved properties. acs.org
Introducing Functional Groups : The goal of derivatization for probe development is to attach a linker arm that terminates in a reactive handle, such as a primary amine, a thiol, or an azide. This can be achieved through multi-step organic synthesis. For example, a linker containing a terminal amine could be attached to the 3-hydroxyl group of cyclopamine via an ether or ester linkage. Total synthesis approaches, starting from precursors like dehydroepiandrosterone, also allow for the introduction of desired functionalities at various points in the molecular scaffold, offering flexibility in probe design. nih.govorganic-chemistry.org
Fluorescent Derivatives : Studies have successfully created fluorescent derivatives of cyclopamine to study its binding to the Smoothened protein. nih.govnih.gov For example, a BODIPY-cyclopamine derivative was synthesized and shown to retain its biological potency, confirming that attaching a fluorophore is a viable strategy for creating functional probes. nih.gov These syntheses provide a blueprint for attaching other dyes, like Cyanine-3.
The following table outlines conceptual strategies for cyclopamine derivatization.
| Derivatization Strategy | Target Site on Cyclopamine | Introduced Functional Group | Purpose |
| Esterification/Etherification | 3-hydroxyl group | Linker with terminal -NH₂, -SH, or -N₃ | Provides a reactive handle for conjugation. |
| A/B Ring Modification | 4-en-3-ol system | Conjugated ketone | Can improve potency and pharmaceutical properties. acs.org |
| Total Synthesis | De novo construction | Varied functional groups | Allows for deep-seated structural modifications and precise placement of linkers. nih.gov |
| D-Ring Homologation | D-ring olefin | Modified ring structure | Can improve chemical stability. acs.org |
Specific Considerations for Conjugating Cyanine-3 with Cyclopamine
The final step in creating the probe is the covalent conjugation of the reactive Cy3 derivative with the functionalized cyclopamine molecule. This step requires careful consideration of reaction chemistry, linker design, and purification methods to ensure a high-quality, functional probe. nih.gov
Selection of Conjugation Chemistry : The choice of reaction depends on the functional groups introduced onto the cyclopamine derivative.
If cyclopamine is derivatized with a primary amine, it will be reacted with Cy3 NHS ester. peg.inkmedchemexpress.com The reaction is typically performed in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), as NHS esters are prone to hydrolysis in aqueous environments. peg.ink
If cyclopamine is functionalized with a thiol group, it will be reacted with Cy3 maleimide. axispharm.comlumiprobe.com
Linker Design : A linker or spacer is often placed between the cyclopamine scaffold and the Cy3 dye. nih.gov This is crucial because placing a bulky fluorophore like Cy3 directly onto the cyclopamine molecule could cause steric hindrance, potentially interfering with its ability to bind to the Smoothened protein. researchgate.net Linkers, such as polyethylene (B3416737) glycol (PEG) chains, can provide spatial separation and improve the solubility of the final conjugate. alfa-chemistry.comnih.gov The choice of linker can significantly influence the properties and performance of the final conjugate. nih.gov
Reaction Conditions and Purification : The conjugation reaction must be performed under optimal conditions (e.g., pH, temperature, solvent) to maximize yield and minimize side reactions. nih.gov After the reaction, the desired Cy3-cyclopamine conjugate must be separated from unreacted starting materials (both the dye and the cyclopamine derivative) and any reaction byproducts. Purification is commonly achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or column chromatography. nih.govresearchgate.netnih.gov The purity and identity of the final product are confirmed using methods like mass spectrometry and NMR spectroscopy.
The Role of the Potassium Salt : The "Potassium Salt" designation in the compound's name typically refers to the final formulation of the purified conjugate. Many complex organic molecules, including cyanine (B1664457) dyes which often contain sulfonic acid groups for water solubility, are converted to a salt form to improve their stability, handling, and solubility in aqueous buffers for biological experiments.
Applications of Cyanine 3 Cyclopamine Potassium Salt in Advanced Cellular and Molecular Imaging Research
The conjugation of the fluorescent dye Cyanine-3 to the Hedgehog (Hh) pathway inhibitor cyclopamine (B1684311), formulated as a potassium salt for enhanced solubility, creates a powerful molecular probe for advanced cellular and molecular imaging. This compound leverages the specific binding of cyclopamine to the Smoothened (Smo) protein, a critical component of the Hh signaling pathway, and the robust photophysical properties of the Cyanine-3 dye. This combination enables high-resolution visualization and dynamic tracking of Hh pathway activity, providing invaluable insights into its role in developmental biology and disease, particularly cancer.
Investigations of the Hedgehog Signaling Pathway Using Cyanine 3 Cyclopamine Potassium Salt
Modulation of Cell Proliferation in In Vitro Research Models
The Hedgehog pathway is a known driver of cell proliferation in numerous cell types. The inhibitory action of cyclopamine (B1684311), and by extension its fluorescent derivatives, has been extensively used to study this process. In vitro studies across various cell lines have demonstrated that blocking the Hh pathway with cyclopamine leads to a significant reduction in cell growth and proliferation.
For instance, research on glioblastoma multiforme (GBM) has shown that cyclopamine treatment can cause a 40%–60% reduction in the growth of glioma cell lines that exhibit high levels of Hh pathway activity. nih.gov Similarly, in models of renal cell carcinoma, cyclopamine significantly inhibited cell proliferation in a dose-dependent manner. researchgate.net The compound has also been found to reduce the proliferation of non-cancerous progenitor cells, such as rat neural progenitor cells and mouse neurospheres. stemcell.comnih.gov The use of Cyanine-3 cyclopamine allows researchers to correlate the localization of the inhibitor with the observed anti-proliferative effects, confirming that the agent is acting on the target cells.
| Research Model | Key Findings | Reference |
|---|---|---|
| Glioblastoma Multiforme (GBM) Cell Lines (e.g., U87-MG) | Caused a 40%–60% reduction in growth of adherent glioma lines with high Gli1 expression. | nih.gov |
| Renal Cell Carcinoma (RenCa) Cells | Significantly inhibited cell proliferation in a dose-dependent manner, with maximum inhibition observed at 5 µM. | researchgate.net |
| Murine Pancreatic Cancer Cell Lines | Led to marked growth inhibition of >50% after 96 hours of treatment. | nih.gov |
| Neural Progenitor Cells (NPCs) | Blockage of the Shh-pathway with cyclopamine decreases NPC-survival and proliferation under both normal and inflammatory conditions. | nih.gov |
| Breast Cancer Epithelial Cells (e.g., MDA-MB-435) | Reduced viability of cancer epithelial cell lines but did not specifically affect epithelial cells from benign breast tissue. | nih.gov |
Regulation of Cellular Differentiation Processes in Stem Cell Research
The Hedgehog signaling pathway plays a pivotal role in cell fate determination and differentiation during embryonic development. Consequently, Cyanine-3 Cyclopamine Potassium Salt is a valuable agent in stem cell research for directing differentiation into specific lineages by selectively inhibiting the Hh pathway.
Studies have shown that cyclopamine can guide the differentiation of human embryonic stem cells (hESCs) down particular paths. For example, treatment with cyclopamine has been used to promote the differentiation of hESCs into pancreatic hormone-expressing endocrine cells and into astrocytic lineages. nih.gov In the latter case, cyclopamine treatment suppressed Hh signaling and ESC-specific markers, inducing differentiation toward cells expressing the early neural marker nestin, which then matured into astrocytes. nih.gov Conversely, in studies on chondrogenic (cartilage) differentiation of mesenchymal stem cells, inhibiting the Hh pathway with cyclopamine was found to interfere with the process, highlighting the pathway's essential role in cartilage formation. mdpi.com Research on neural progenitor cells (NPCs) revealed that inhibiting the Shh pathway with cyclopamine led to significantly more differentiation toward the astroglial lineage at the expense of neuronal differentiation. nih.gov
| Stem Cell Type | Treatment Effect | Resulting Lineage/Observation | Reference |
|---|---|---|---|
| Human Embryonic Stem Cells (hESCs) | Induction of differentiation via Hh pathway inhibition. | Pancreatic hormone-expressing endocrine cells. | stemcell.com |
| Human Embryonic Stem Cells (hESCs) | Suppression of Hh signaling molecules and ESC-specific markers. | Differentiation into nestin- and GFAP-expressing astrocytic lineage. | nih.gov |
| Mesenchymal Stem Cells (MSCs) | Inhibition of Hh signaling. | Inhibited chondrogenic differentiation, affecting cartilage formation. | mdpi.com |
| Neural Progenitor Cells (NPCs) | Inhibition of Shh pathway. | Reduced neuronal differentiation and significantly increased astroglial differentiation. | nih.gov |
Research in Cancer Models Utilizing Hedgehog Pathway Inhibition
Dysregulation of the Hedgehog pathway is a hallmark of several human cancers, including basal cell carcinoma (BCC), medulloblastoma, glioblastoma, and pancreatic cancer. nih.govnih.gov this compound is used in cancer models to probe the pathway's role in tumorigenesis and to evaluate Hh inhibition as a therapeutic strategy.
In glioblastoma, Hh pathway blockade by cyclopamine has been shown to deplete the population of cancer stem-like cells, which are thought to drive tumor growth and recurrence. nih.gov This treatment dramatically reduced the population of cells positive for the stem cell marker Aldefluor and resulted in cultures that could no longer form colonies or tumors. nih.gov In pancreatic cancer models, cyclopamine treatment significantly prolonged survival in genetically engineered mice and inhibited the growth of pancreatic cancer cell lines in vitro. nih.gov Furthermore, studies have demonstrated that cyclopamine can sensitize glioblastoma cells to conventional chemotherapy, such as temozolomide (B1682018), by inducing apoptosis. biorxiv.org The fluorescent tag on Cyanine-3 cyclopamine allows for precise tracking of the inhibitor's distribution within complex tumor microenvironments.
| Cancer Model | Key Research Findings | Reference |
|---|---|---|
| Glioblastoma Multiforme (GBM) | Depletes cancer stem-like cells and inhibits the formation of glioma-derived neurospheres. Sensitizes glioblastoma cells to temozolomide. | nih.govbiorxiv.org |
| Medulloblastoma | Inhibits the growth of medulloblastoma cells, which are often caused by inappropriate Hh pathway activation. | nih.govstemcell.com |
| Pancreatic Cancer | Significantly prolonged survival in a mouse model. Inhibited growth and colony formation of pancreatic cancer cells. | nih.govnih.gov |
| Breast Cancer | Reduced viability and GLI1 expression in cancer epithelial cell lines, suggesting a role for Hh signaling in tumor cell survival. | nih.gov |
| Basal Cell Carcinoma (BCC) | The Hh pathway is a known driver of BCC, and inhibitors are used to target this oncogenic signaling. | nih.govyoutube.com |
Analysis of Hedgehog Pathway Component Localization and Activity
A primary advantage of using a fluorescently labeled inhibitor like this compound is the ability to directly visualize the localization and dynamics of its molecular target. Research has definitively shown that cyclopamine exerts its inhibitory effect by binding directly to the transmembrane protein Smoothened (SMO). nih.govnih.gov
The use of fluorescent cyclopamine derivatives, such as BODIPY-cyclopamine, has been instrumental in confirming this interaction. nih.gov Through fluorescence microscopy and flow cytometry, researchers have demonstrated that these derivatives specifically bind to cells engineered to express SMO. nih.gov This binding is localized to the heptahelical bundle of SMO. Furthermore, these studies have revealed that cyclopamine binding can alter the conformation of SMO, which is significant because such conformational changes are key to its function. For instance, cyclopamine was shown to reverse the retention of a partially misfolded, inactive form of SMO in the endoplasmic reticulum, promoting its proper trafficking. nih.govnih.gov The Cyanine-3 label on the cyclopamine molecule enables these types of live-cell imaging and binding assays, providing a direct method to analyze the localization of SMO and the immediate biochemical consequences of its inhibition.
Exploration of Targeted Delivery Research Facilitated by the Compound
Utilization as a Fluorescent Reporter for Nanoparticle Delivery Research
The conjugation of Cyanine-3 to nanoparticles carrying therapeutic agents like cyclopamine (B1684311) is a cornerstone of modern drug delivery research. As a fluorescent reporter, Cy3 allows for the real-time monitoring of a nanoparticle's fate, providing critical insights into its behavior from administration to its target site. alfa-chemistry.com This is especially vital for evaluating the efficacy of nanoformulations designed to enhance the solubility and delivery of hydrophobic drugs such as cyclopamine. nih.govresearchgate.net
Researchers utilize Cy3-labeled nanoparticles to visualize and quantify key delivery steps. The dye's bright emission, with an excitation maximum around 550 nm and an emission peak near 570 nm, is readily detectable using standard fluorescence microscopy and imaging systems. alfa-chemistry.com This allows for the direct observation of nanoparticles interacting with biological systems. However, a critical research finding has highlighted that the process of labeling a nanoparticle with a fluorescent dye can, in some cases, alter its biodistribution. nih.gov Studies have shown that covalently attaching dyes like cyanines can change the nanoparticle's surface properties, potentially leading to increased accumulation in non-target organs like the liver or kidneys and reducing its intended tumor-targeting capacity. nih.gov This underscores the importance of careful controls and validation in studies employing fluorescently tagged nanocarriers.
Table 1: Examples of Cyanine-Labeled Systems in Delivery Research
| Labeled System | Reporter Dye | Application | Key Research Finding | Reference(s) |
|---|---|---|---|---|
| T22-GFP-H6 Nanoparticle | Sulfo-Cy5 | CXCR4+ Tumor Targeting | Dye conjugation significantly altered biodistribution, increasing liver/kidney uptake and reducing tumor accumulation. | nih.gov |
| Dendrimer-PEG-Chol (DPC NPs) | NHS-Cy3 | Plasma Membrane Imaging | Cy3-conjugated nanoparticles served as effective fluorescent probes for visualizing cellular membranes. | alfa-chemistry.com |
| siRNA for Pim-1 Kinase | Cy3 | Gene Silencing Delivery | Cy3 label enabled tracking of siRNA uptake and localization without significantly affecting its therapeutic potency. | nih.gov |
Investigating Cellular Uptake and Subcellular Localization of Modulators
A primary application of Cy3-labeled cyclopamine delivery systems is to investigate the mechanisms of cellular entry and the subsequent intracellular fate of the therapeutic payload. Understanding how nanoparticles are internalized by cancer cells and where they release their contents is crucial for designing effective treatments. aginganddisease.org The inherent fluorescence of Cy3 allows researchers to use techniques like confocal microscopy to visualize these processes in living cells. nih.govresearchgate.net
Studies using Cy3-labeled probes have yielded detailed findings on cellular uptake kinetics and localization. For instance, research on Cy3-labeled small interfering RNA (siRNA) showed that uptake via lipofection occurred in over 90% of the cell population, reaching a saturation point approximately 4 to 6 hours after transfection. nih.gov Once inside the cell, the Cy3 signal revealed a distinct "dotted, perinuclear accumulation" of the siRNA. nih.gov Other studies with different cyanine (B1664457) dyes have demonstrated concentration-dependent cellular uptake and significant accumulation within mitochondria, a key organelle in cellular metabolism and apoptosis. researchgate.net
However, interpreting these findings requires caution. Research has shown that the fluorescence observed within a cell may not always represent the intact nanoparticle or drug conjugate. nih.gov Extracellular and intracellular nucleases or other enzymes can degrade the delivery vehicle, cleaving the Cy3 dye from its carrier. nih.gov The free, phosphorylated dye can then be taken up by the cell and may localize independently, often accumulating in the mitochondria, potentially leading to a misleading interpretation of the drug's localization. nih.gov
Table 2: Research Findings on Cellular Uptake and Localization
| Labeled Probe | Cell Line(s) | Technique | Subcellular Localization | Key Finding | Reference(s) |
|---|---|---|---|---|---|
| Cy3-labeled siRNA (PsiR4) | COS-7, F-11 | Confocal Microscopy | Dotted, perinuclear accumulation; also in neurite-like structures. | Uptake reached a plateau at 4-6 hours; localization was specific. | nih.gov |
| Cationic Cyanine Dyes | MN9D, HepG2 | Confocal Microscopy | Mitochondria | Cationic cyanines actively accumulate in mitochondria. | researchgate.net |
| Cy3-labeled DNA | A431, B16-F10, T98G | Confocal Microscopy | Perinuclear/Nuclear | Complexing DNA with a dendrimer carrier enhanced cellular uptake. | researchgate.net |
Assessment of Research Probe Distribution in In Vivo Models
To evaluate the potential of a targeted delivery system in a complex biological environment, researchers turn to in vivo models. Administering a Cy3-labeled cyclopamine formulation to an animal model allows for the assessment of its biodistribution—the pattern of its journey, accumulation, and clearance throughout the body. This step is critical for identifying on-target efficacy and potential off-target toxicity.
Hybrid imaging techniques are often employed in these studies. For example, a probe can be labeled with both a fluorescent dye like Cy3 for high-resolution ex vivo tissue analysis and a radionuclide for deep-tissue in vivo imaging modalities like Single-Photon Emission Computed Tomography (SPECT). nih.gov Following administration, imaging can reveal the probe's accumulation in various organs. In studies with PSMA-targeted hybrid tracers, cyanine-based probes were visualized accumulating in tumors, but also showed retention in the kidneys and liver. nih.gov
After the in vivo imaging phase, tissues are often resected for ex vivo fluorescence microscopy. nih.gov This allows for a microscopic confirmation of the probe's location. For instance, in a study using a Cy3-ACUPA probe for prostate cancer, fluorescence microscopy of targeted biopsy tissue confirmed that the red signal from Cy3 overlapped with tumor foci, indicating high tumor-specific binding. nih.gov These studies consistently demonstrate that while targeted nanoparticles can accumulate in tumors, a significant fraction is often cleared by organs of the reticuloendothelial system, such as the liver and spleen, or excreted via the kidneys. nih.govnih.gov
Table 3: Findings from In Vivo Biodistribution Studies
| Research Probe | Animal Model | Imaging Technique(s) | Key Distribution Findings | Reference(s) |
|---|---|---|---|---|
| 99mTc-EuK-(SO3)Cy5-mas3 | PC346C Tumor-bearing Mice | SPECT, Ex Vivo Biodistribution | Tracer accumulated in tumors; retention was also observed in kidneys, liver, and bowels. | nih.gov |
| 18F-BF3-Cy3-ACUPA | Prostate Cancer Patient | PET/MRI, Ex Vivo Fluorescence Microscopy | Probe showed increased uptake in the tumor. Ex vivo analysis confirmed Cy3 signal in PSMA-positive tumor foci. | nih.gov |
Methodological Optimization and Validation in Research Protocols
Determination of Optimal Probe Concentrations for Specific Assays
The determination of the ideal concentration for Cyanine-3 Cyclopamine (B1684311) Potassium Salt is a critical first step in any experimental design, as both insufficient and excessive concentrations can lead to erroneous results. An insufficient concentration may yield a signal that is indistinguishable from background noise, while an overly high concentration can lead to non-specific binding, cellular toxicity, and fluorescence quenching artifacts. stjohnslabs.comnih.gov
The optimal concentration is assay-dependent and must be empirically determined through a systematic titration. nih.gov This process typically involves treating cells or tissue samples with a range of probe concentrations and evaluating the resulting fluorescence intensity and specificity. For cell-based assays, a starting point for titration could be guided by similar small molecule probes, often in the nanomolar to low micromolar range. nih.gov For instance, in a study using Mulberrin-Cy3, concentrations ranging from 5 nM to 2 µM were tested to identify the optimal labeling concentration for mitochondria in HeLa cells. nih.gov
A typical workflow for determining the optimal concentration involves:
Seeding and Culturing: Cells are seeded in appropriate vessels (e.g., 96-well plates, chamber slides) and allowed to adhere and grow under standard conditions. dovepress.com
Titration Series: A dilution series of the Cyanine-3 Cyclopamine Potassium Salt probe is prepared in a suitable buffer or culture medium.
Incubation: Cells are incubated with the different probe concentrations for a fixed period. This incubation time itself may be a variable to optimize.
Washing: Unbound probe is removed by washing the cells with a physiological buffer (e.g., PBS).
Imaging and Analysis: Samples are imaged using a fluorescence microscope with consistent acquisition settings (e.g., exposure time, gain) for all concentrations. patsnap.comthermofisher.com The fluorescence intensity within the target region is then quantified.
The optimal concentration is typically the lowest concentration that provides a robust and specific signal well above the background fluorescence, without evidence of signal saturation or cellular stress. This can be visualized by plotting the signal intensity against the probe concentration, where an ideal concentration would lie on the linear portion of the curve before it plateaus.
Table 1: Hypothetical Titration Data for this compound in a Cell-Based Assay
| Probe Concentration | Mean Fluorescence Intensity (Arbitrary Units) | Signal-to-Background Ratio | Observations |
| 1 nM | 15.2 | 1.2 | Signal barely distinguishable from background. |
| 10 nM | 55.8 | 4.1 | Clear, specific signal observed. |
| 50 nM | 210.4 | 15.6 | Strong, specific signal with low background. |
| 100 nM | 355.7 | 25.1 | Very bright signal, considered optimal. |
| 250 nM | 410.1 | 22.8 | Signal intensity begins to plateau; slight increase in background. |
| 500 nM | 415.6 | 18.5 | No significant signal increase; notable increase in non-specific background. |
| 1 µM | 420.3 | 15.3 | Signal saturation; high background fluorescence. nih.gov |
Strategies for Minimizing Non-Specific Binding and Background Fluorescence
Non-specific binding of the this compound probe and endogenous autofluorescence are significant challenges that can obscure the specific signal and lead to false-positive results. stjohnslabs.comyoutube.com A high background can arise from the probe binding to unintended cellular components or from the natural fluorescence of cellular molecules like NADH and flavins. stressmarq.com Several strategies can be employed to mitigate these issues.
Blocking: Before adding the fluorescent probe, incubating the sample with a blocking buffer can help to occupy non-specific binding sites. stjohnslabs.comsinobiological.com While commonly associated with antibody-based techniques, using a protein-based blocker like Bovine Serum Albumin (BSA) can be effective. For small molecule probes, charge-based blockers may also be considered. cellsignal.com
Washing: Thorough and extensive washing after probe incubation is crucial to remove unbound and loosely bound molecules. sinobiological.com Using a buffer containing a mild detergent, such as Tween-20, can improve the efficiency of these washes, though care must be taken not to disrupt cell membranes excessively. stressmarq.com
Optimizing Probe Concentration: As detailed in the previous section, using the lowest effective concentration of the probe is a primary strategy to reduce non-specific interactions. stjohnslabs.com
Competitive Inhibition: To validate the specificity of the signal, a control experiment can be performed where the cells are co-incubated with the fluorescent probe and a high molar excess of the unlabeled parent compound (cyclopamine). A significant reduction in fluorescence intensity in the presence of the competitor indicates that the signal is due to specific binding.
Control Samples: Unstained control samples should always be analyzed to determine the level of intrinsic autofluorescence in the cells or tissue. stressmarq.comcellsignal.com This information is vital for setting the correct imaging parameters and for background subtraction during image analysis.
Table 2: Summary of Strategies to Minimize Non-Specific Binding and Background
| Strategy | Principle | Implementation Example |
| Blocking | Saturate non-specific binding sites before probe application. | Incubate sample with 1-5% BSA in PBS for 30-60 minutes. youtube.comstressmarq.com |
| Extensive Washing | Remove unbound or weakly bound probe molecules. | Perform 3-5 washes with PBS or TBS containing 0.05% Tween-20. stressmarq.comsinobiological.com |
| Concentration Optimization | Reduce the probability of low-affinity, non-specific interactions. | Use the lowest concentration determined by titration that gives a robust signal. stjohnslabs.com |
| Competitive Binding Assay | Confirm target-specific binding. | Co-incubate with a 100-fold molar excess of unlabeled cyclopamine. |
| Autofluorescence Control | Measure the inherent fluorescence of the sample. | Image an unstained sample using the same settings as the experimental group. stressmarq.com |
Photobleaching Mitigation Techniques in Long-Term Imaging Studies
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of fluorescence signal upon exposure to excitation light. biocompare.comnih.gov This is a significant limitation in long-term imaging studies, such as time-lapse microscopy, where repeated exposures are necessary. The Cy3 dye, while relatively photostable compared to some other fluorophores, is still susceptible to photobleaching, especially under high-intensity illumination. rsc.orgresearchgate.net
Several techniques can be implemented to minimize photobleaching and preserve the fluorescent signal of this compound:
Minimize Light Exposure: This is the most direct approach. Use the lowest possible laser power or illumination intensity that still provides an adequate signal. biocompare.com Reduce the exposure time for each image captured and minimize the total number of exposures by imaging only at essential time points. biocompare.com
Use of Antifade Reagents: Mounting media containing antifade reagents can be used for fixed samples. These reagents, often containing free-radical scavengers like Trolox or n-propyl gallate, reduce the rate of photobleaching. cellsignal.comnih.gov For live-cell imaging, specialized, cell-permeable antifade reagents can be added to the culture medium. biocompare.com
Oxygen Scavenging: The presence of molecular oxygen can accelerate photobleaching through the formation of reactive oxygen species. nih.gov For fixed samples, oxygen-scavenging systems (e.g., glucose oxidase and catalase) can be added to the imaging buffer to reduce the local oxygen concentration. nih.govaip.org
Choice of Fluorophore: While the probe is defined as a Cy3 conjugate, it is worth noting that for applications requiring extreme photostability, alternative dyes like the Alexa Fluor series (e.g., Alexa Fluor 555) are known to be more photostable than Cy3 and could be considered for conjugation in future probe development. researchgate.netnih.gov
Supramolecular Encapsulation: Advanced strategies have shown that encapsulating cyanine (B1664457) dyes within molecular containers like cyclodextrins can significantly enhance their photostability and brightness. arxiv.org
Table 3: Photobleaching Mitigation Techniques
| Technique | Approach | Application |
| Illumination Control | Reduce excitation light intensity and duration. | Universal (Live & Fixed Cells) |
| Antifade Mounting Media | Incorporate chemical radical scavengers into the mounting medium. | Fixed Cells |
| Live-Cell Antifade Reagents | Add cytoprotective antifade compounds (e.g., Trolox) to the culture medium. biocompare.com | Live Cells |
| Oxygen Scavenging Systems | Enzymatically remove dissolved oxygen from the imaging buffer. nih.gov | Fixed Cells (primarily) |
| Optimized Image Acquisition | Use sensitive detectors (e.g., sCMOS cameras) to allow for lower light doses. | Universal (Live & Fixed Cells) |
Future Research Directions and Potential Innovations
Development of Next-Generation Cyanine-3 Cyclopamine (B1684311) Conjugates
Future research will likely focus on creating second-generation conjugates with enhanced properties. The parent cyclopamine molecule has known limitations, such as low bioavailability and potential for metabolic degradation into toxic byproducts like veratramine. taylorandfrancis.combris.ac.uk Innovations will aim to overcome these challenges by modifying both the cyclopamine and the cyanine (B1664457) components, as well as the linker connecting them.
Key areas for development include:
Modification of the Cyclopamine Moiety : Synthesizing conjugates using cyclopamine derivatives that exhibit superior potency, metabolic stability, and better solubility profiles. bris.ac.uk For instance, derivatives like KAAD-cyclopamine have already shown a 10- to 20-fold increase in biological potency. bris.ac.uk
Linker Technology : Introducing cleavable linkers between Cy3 and cyclopamine. nih.gov These could be designed to be sensitive to specific intracellular environments, such as the reductive conditions within a tumor cell, allowing the release of the active cyclopamine drug from the fluorescent tag upon reaching its target. nih.gov This would create a "prodrug" system that could also provide a fluorescent signal upon activation. nih.gov
Cyanine Dye Optimization : Exploring variations of the Cy3 dye or other cyanine derivatives to improve photostability, brightness, and reduce non-specific binding. nih.govnih.gov For example, incorporating zwitterionic or pegylated functional groups onto the cyanine structure can enhance in vivo tumor-to-background ratios and reduce liver accumulation. nih.gov
Table 1: Potential Modifications for Next-Generation Cy3-Cyclopamine Conjugates This table is interactive. You can sort and filter the data.
| Component to Modify | Modification Strategy | Potential Advantage | Supporting Rationale |
|---|---|---|---|
| Cyclopamine | Use of derivatives (e.g., KAAD-cyclopamine) | Increased biological potency and solubility. | Derivatives have been developed with superior potency and bioavailability compared to the parent compound. taylorandfrancis.combris.ac.uk |
| Cyclopamine | Create derivatives with an exocyclic double bond | Enhanced metabolic stability; prevents degradation to toxic veratramine. bris.ac.uk | This modification can block the aromatization of the D ring, a key degradation pathway. bris.ac.uk |
| Linker | Introduction of a disulfide bond | Intracellular drug release in high-GSH environments (e.g., tumors). | Disulfide bonds are readily cleaved by intracellular glutathione, making them effective for tumor-specific drug delivery. nih.gov |
| Linker | Incorporation of a self-immolative linker | "Turn-on" fluorescence upon drug release. | Cleavage of the linker can trigger a conformational change in the cyanine dye, leading to a significant increase in fluorescence. researchgate.net |
| Cyanine-3 | Addition of zwitterionic or PEG groups | Improved pharmacokinetics, higher tumor-to-background ratio. | Studies on antibody-fluorophore conjugates show that zwitterionic substituents provide an optimal balance of high tumor signal and low non-specific uptake. nih.gov |
| Cyanine-3 | Conjugation with cyclooctatetraene (B1213319) (COT) | Reduced phototoxicity during live-cell imaging. | COT has been shown to reduce the phototoxicity of cyanine dyes in mitochondria, enhancing cell viability under illumination. nih.gov |
Integration with Advanced Imaging Technologies (e.g., Multimodal Imaging)
The Cy3-cyclopamine conjugate is currently a tool for fluorescence microscopy. A significant area for innovation is its integration into multimodal imaging platforms. nih.gov This involves further modifying the conjugate to be detectable by other imaging modalities, such as Positron Emission Tomography (PET) or Magnetic Resonance Imaging (MRI). nih.govnih.gov
By incorporating a chelating agent like NODA-GA into the structure of the Cy3-cyclopamine conjugate, it could be radiolabeled with positron emitters such as Gallium-68 (⁶⁸Ga). nih.gov The resulting trimodal agent (Hh inhibitor, fluorescent dye, PET radionuclide) would enable researchers to correlate cellular-level distribution via fluorescence microscopy with whole-body, quantitative data from PET imaging. This synergistic approach would provide a more comprehensive understanding of the drug's behavior from the subcellular to the whole-organism level, enhancing diagnostic accuracy. nih.gov
Elucidation of Novel Biological Targets or Off-Pathway Effects of Cyclopamine Derivatives
While cyclopamine is known as a specific inhibitor of the Smoothened (SMO) protein in the Hh pathway, evidence suggests it has off-target functions. cancer-research-network.comrsc.orgnih.gov For example, studies have shown that cyclopamine can induce apoptosis through a nitric oxide-dependent mechanism involving neutral sphingomyelinase 2, independent of SMO inhibition. nih.gov It has also been found to modulate the processing and degradation of the Amyloid Precursor Protein (APP), which is central to Alzheimer's disease pathology. nih.gov
A fluorescent conjugate like Cy3-cyclopamine is an ideal tool to investigate these off-pathway effects. By tracking the precise subcellular localization of the molecule, researchers can identify its accumulation in organelles or its interaction with proteins outside of the Hh signaling cascade. For instance, visualizing the conjugate's trafficking to lysosomes could help validate and further explore its impact on APP-CTF degradation. nih.gov This visual evidence can provide crucial clues to novel biological targets and help differentiate between Hh-dependent and Hh-independent cellular responses. nih.gov
Table 2: Investigating Off-Target Effects of Cyclopamine with a Fluorescent Conjugate This table is interactive. You can sort and filter the data.
| Known Off-Target Effect | Cellular Process | Potential Use of Cy3-Cyclopamine | Reference |
|---|---|---|---|
| Apoptosis Induction | Activation of neutral sphingomyelinase 2 and ceramide generation | Track cyclopamine localization relative to cellular membranes and nitric oxide production sites to understand the mechanism. | nih.gov |
| APP Processing | Alters subcellular trafficking and lysosomal degradation of APP-CTFs | Visualize the co-localization of Cy3-cyclopamine with APP-CTFs and lysosomal markers to confirm trafficking changes. | nih.gov |
| MAPK/ERK Pathway Suppression | Downregulation of cyclin D1 in breast cancer cells | Correlate the nuclear or cytoplasmic location of the conjugate with changes in ERK phosphorylation and cyclin D1 expression. | nih.gov |
| Sensitization to Chemotherapy | Potentiates temozolomide (B1682018) effects in glioblastoma | Observe whether the conjugate's uptake or distribution pattern changes in the presence of temozolomide. | biorxiv.org |
Expanding Applications to Other Signaling Pathways and Cellular Processes
Research has begun to uncover roles for cyclopamine and the Hh pathway in processes beyond developmental biology and cancer. For instance, cyclopamine has been shown to suppress the MAPK/ERK signaling pathway in breast cancer cells and disrupt the extracellular matrix in pancreatic cancer models. taylorandfrancis.comnih.gov
The Cy3-cyclopamine conjugate provides a direct method to explore these expanded applications. Researchers can use it to visually confirm target engagement in different cellular contexts and study its influence on various processes in real-time. This includes:
Cell Cycle Analysis : Observing the accumulation of Cy3-cyclopamine in cells and correlating it with cell cycle arrest at the G1 phase, as has been reported in breast cancer cell lines. nih.gov
Extracellular Matrix Remodeling : Using the fluorescent signal to monitor the effects of Hh inhibition on the tumor stroma, which can improve the delivery of other nanomedicines. taylorandfrancis.com
Stem Cell Biology : Tracking the conjugate in populations of cancer stem cells to visually confirm the depletion of these cells, as suggested by studies where cyclopamine treatment dramatically reduced stem-like cell populations in glioblastoma. nih.gov
Contribution to Chemical Biology and Drug Discovery Research Tools
The Cyanine-3 Cyclopamine conjugate itself represents a valuable contribution to the field of chemical biology. It serves as a prototype for developing a broader range of research tools where a specific small molecule inhibitor is tagged with a fluorophore. nih.gov Such tools are critical for modern drug discovery, enabling real-time monitoring of drug delivery, distribution, and target engagement. nih.govnih.gov
Future innovations stemming from this concept could include:
Creating Libraries of Probes : Developing a panel of conjugates where different Hh pathway inhibitors (e.g., vismodegib, saridegib) are linked to a variety of fluorescent dyes (e.g., Cy3, Cy5, near-infrared dyes). taylorandfrancis.comrevvity.com This would allow for multiplex imaging and comparative studies of different inhibitors.
Studying Drug Resistance : Using the fluorescent conjugate to investigate mechanisms of drug resistance. For example, if cells develop resistance to cyclopamine, the probe could help determine if the resistance is due to altered drug uptake, increased efflux, or modifications to the SMO target protein, which might prevent binding. nih.gov
High-Throughput Screening : Employing Cy3-cyclopamine in high-content imaging screens to identify new compounds or genetic modifications that alter its subcellular distribution or binding, thereby discovering new modulators of the Hh pathway or drug trafficking.
By enabling the direct visualization of a specific drug-target interaction within a complex biological system, tools like Cyanine-3 Cyclopamine Potassium Salt pave the way for deeper mechanistic insights and accelerate the development of more effective therapeutic strategies. nih.govcancer-research-network.com
Q & A
Basic Research Questions
Q. How is Cyanine-3 Cyclopamine Potassium Salt synthesized and characterized for research applications?
- Methodological Answer : The synthesis involves conjugating cyclopamine (a steroidal alkaloid) with the Cyanine-3 fluorophore via a potassium salt linkage to enhance solubility. Characterization requires HPLC for purity assessment (>95% by HPLC, as per reagent standards in ) and mass spectrometry to confirm molecular weight (cyclopamine: 411.61 g/mol; Cyanine-3’s contribution adds ~765 g/mol). Stability testing under varying pH and temperature conditions is critical, referencing protocols for salt solutions in . Detailed documentation of synthesis parameters (e.g., reaction stoichiometry, purification steps) should follow academic reporting standards .
Q. What are the optimal storage conditions for this compound to ensure long-term stability?
- Methodological Answer : Store lyophilized powder at ≤-20°C in light-resistant containers to prevent photodegradation of the Cyanine-3 moiety. For reconstituted solutions, use anhydrous DMSO or PBS (pH 7.4) and store at 4°C for short-term use (≤1 week). Regularly validate stability via UV-Vis spectroscopy (Cyanine-3 absorbance peak ~550 nm) and functional assays (e.g., Hedgehog pathway inhibition in SHH-Light2 cells) .
Q. How can researchers confirm the solubility and bioavailability of this compound in cellular assays?
- Methodological Answer : Solubility testing in aqueous buffers (e.g., PBS, DMEM) should precede assays. Use dynamic light scattering (DLS) to detect aggregation. For bioavailability, perform dose-response curves in target cells (e.g., pancreatic cancer models) and compare intracellular fluorescence (Cyanine-3 signal) with efficacy metrics (e.g., downregulation of Gli1 mRNA via qPCR) .
Advanced Research Questions
Q. What experimental designs are recommended to validate the Hedgehog pathway inhibition efficacy of this compound in 3D tumor spheroids?
- Methodological Answer : Use patient-derived xenograft (PDX) spheroids treated with 0.1–10 µM Cyanine-3 Cyclopamine. Monitor pathway activity via luciferase reporters (e.g., Gli-binding elements) and quantify Cyanine-3 fluorescence intensity via confocal microscopy. Include controls with unconjugated cyclopamine to distinguish dye-specific effects. Data analysis should follow guidelines for 3D model statistical validation (ANOVA with post-hoc tests) .
Q. How can researchers resolve contradictions in reported IC₅₀ values of Cyanine-3 Cyclopamine across different cancer cell lines?
- Methodological Answer : Variability may arise from differences in cell membrane permeability or efflux pumps (e.g., ABC transporters). Perform competitive uptake assays using verapamil (an ABC inhibitor) and measure intracellular dye accumulation via flow cytometry. Validate functional inhibition using Western blotting for Patched1 and Smoothened proteins. Cross-reference results with orthogonal assays (e.g., calcium flux in Hedgehog-activated cells) .
Q. What strategies optimize the use of this compound for in vivo imaging of Hedgehog-dependent tumors?
- Methodological Answer : Administer intravenously at 5 mg/kg in PBS and track biodistribution via near-infrared imaging. Use shRNA knockdown of Hedgehog components (e.g., Smoothened) as negative controls. Correlate fluorescence signal with tumor vascular volume fraction (VVF) via MRI, as demonstrated in pancreatic adenocarcinoma models (Table 1 in ). Ensure ethical approval for animal studies, per institutional guidelines .
Methodological and Data Analysis Guidance
Q. How should researchers document the use of this compound to ensure reproducibility?
- Answer : Report exact concentrations, solvent systems, and batch numbers (per ). Include purity certificates from suppliers (e.g., TRC Chemicals in ) and validate dye-cyclopamine conjugation efficiency via MALDI-TOF. For imaging studies, detail microscope settings (e.g., excitation/emission wavelengths, exposure time) to minimize inter-lab variability .
Q. What statistical approaches are appropriate for analyzing dose-dependent effects of Cyanine-3 Cyclopamine in high-throughput screens?
- Answer : Use non-linear regression (e.g., log[inhibitor] vs. response curves in GraphPad Prism) to calculate IC₅₀. For multiplexed assays (e.g., RNA-seq combined with imaging), apply false discovery rate (FDR) correction and principal component analysis (PCA) to distinguish pathway-specific effects from noise. Reference experimental design standards in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
